1S/C8H8BFO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5,11H,3-4H2
. The Canonical SMILES representation is B1(C2=C(CCO1)C=CC(=C2)F)O
. This compound falls under the category of organoboron compounds, specifically those that contain a benzoxaborinine structure. Organoboron compounds are known for their utility in organic synthesis and materials science due to their unique reactivity and ability to form stable complexes with various substrates.
The synthesis of 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine typically involves several key steps:
The industrial production may involve multi-step processes including halogenation, borylation, and cyclization to achieve the final benzoxaborinine structure with high efficiency.
The molecular structure of 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine can be described as follows:
Various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be employed to elucidate the structure further. For instance:
7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine participates in several notable chemical reactions:
Each type of reaction has specific conditions that optimize yield:
The mechanism of action for 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine involves its interaction with biological targets:
This mechanism underlies its potential applications in drug development where specificity and efficacy are critical.
The physical and chemical properties of 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine are summarized as follows:
Property | Value |
---|---|
Appearance | White to off-white solid |
Solubility | Soluble in organic solvents |
Melting Point | Not extensively documented |
Stability | Stable under normal conditions |
Reactivity | Reacts with strong bases |
These properties play a crucial role in determining its handling and application in various fields.
7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine has several promising applications:
The systematic name 7-fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine follows IUPAC conventions for benzoxaborinine derivatives:
Table 1: Core Structural Properties of 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine
Property | Value/Description |
---|---|
Systematic Name | 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine |
CAS Registry Number | 19206-51-0 (Parent scaffold variant) [8] |
Molecular Formula | C₈H₈BFO₂ |
Molecular Weight | 165.96 g/mol |
Boron Coordination | Tetrahedral (sp³) |
Key Functional Groups | Cyclic borinic acid (B-OH), C-F bond, aliphatic CH₂-CH₂ bridge |
Ring Fusion | Benzo-fused 1,2-oxaborinane (6-membered boracycle) |
The medicinal exploration of boron heterocycles evolved significantly from early synthetic efforts to targeted drug design:
Table 2: Evolution of Key Boron-Containing Medicinal Heterocycles
Era | Scaffold | Key Compound/Example | Therapeutic Target/Use |
---|---|---|---|
1950s-1990s | Arylboronic Acids | 2-(2-Hydroxyethyl)benzeneboronic acid [8] | Synthetic intermediates |
2000s | Benzoxaboroles | AN2690 (5-Fluoro-benzoxaborole) [2] | Antifungal (Onychomycosis) |
2010s | Benzoxaboroles | AN2728 (Oxaborole PDE4 inhibitor) [5] | Anti-inflammatory (Psoriasis) |
2020s | Benzoxaborinines | 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine | Carbonic anhydrase inhibition, Antiproliferative [6] |
The strategic incorporation of fluorine at the 7-position of benzoxaborinine is critical for optimizing drug-like properties and target engagement:
Table 3: Impact of Fluorination on Key Properties of Benzoxaborinine Derivatives
Property | Non-Fluorinated Benzoxaborinine | 7-Fluoro-Benzoxaborinine | Biological Consequence |
---|---|---|---|
Electron Withdrawal | Moderate (via B-OH only) | Strong (B-OH + C-F) | Enhanced electrophilicity of boron; improved H-bond acceptor strength |
Metabolic Stability | Susceptible to CYP450 oxidation | Resistance to ortho-oxidation | Extended plasma half-life; reduced metabolite formation |
hCA IX Inhibition (IC₅₀) | ~500 nM (e.g., SLC-0111 derivatives) | < 65 nM [6] | Enhanced antitumor efficacy under hypoxia |
Melanoma Cell Growth Inhibition (Hypoxia) | Moderate (e.g., 40% @ 10µM) | >80% @ 10µM [6] | Improved selectivity for tumor microenvironments |
The 7-fluoro substituent’s position is particularly advantageous. Situated ortho to the ethylene linker, it minimizes steric clash with the boracycle while maximizing electronic effects on the boron atom. Crystallographic studies confirm that fluorinated benzoxaborinines adopt distinct orientations within enzyme active sites compared to benzoxaboroles due to ring size and fluorine’s influence, enabling novel interactions [6]. This exemplifies rational design leveraging fluorine chemistry to advance boron therapeutics.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1